molecular formula C6H10ClNO3S B1350170 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide CAS No. 5612-41-9

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide

Cat. No.: B1350170
CAS No.: 5612-41-9
M. Wt: 211.67 g/mol
InChI Key: NMYROJFXBFTDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide is a chemical compound with the molecular formula C6H10ClNO3S It is characterized by the presence of a chloroacetamide group and a dioxothiolan ring

Mechanism of Action

Biochemical Pathways:

While specific pathways are not well-defined, we can explore potential downstream effects. For instance:

Pharmacokinetics (ADME Properties):

Unfortunately, specific pharmacokinetic data for this compound are scarce

Action Environment:

Environmental factors play a crucial role in drug efficacy and stability. Factors such as pH, temperature, and humidity can influence the compound’s behavior. Additionally, interactions with other co-administered drugs or dietary components may affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide typically involves the reaction of chloroacetyl chloride with a thiolane-1,1-dioxide derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the dioxothiolan ring can lead to the formation of thiolane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., ethanethiol). The reactions are typically carried out in polar solvents like ethanol or water at room temperature.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include N-substituted acetamides and thiolane derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiolane derivatives.

Scientific Research Applications

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Comparison with Similar Compounds

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide can be compared with other similar compounds, such as:

  • 2-chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-methylacetamide
  • 2-chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-ethylpropanamide
  • N-butyl-2-chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of the chloroacetamide group and the dioxothiolan ring in this compound makes it distinct and valuable for specific applications.

Properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3S/c7-3-6(9)8-5-1-2-12(10,11)4-5/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYROJFXBFTDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378188
Record name 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5612-41-9
Record name 2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.